ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative synthesized via nucleophilic substitution, involving the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with 4-chlorobenzyl chloride in acetonitrile under reflux conditions with potassium carbonate as a base (82% yield) . The compound crystallizes in a monoclinic system, stabilized by intermolecular C–H⋯O hydrogen bonds. Key structural features include a pyrazole ring forming dihedral angles of 6.97° with the 4-chlorobenzyl group and 79.25° with the ester-linked phenyl ring, indicating moderate planarity distortion .
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-10(2)16-17(13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUCAFRYXBKUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161666 | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245035-73-8 | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245035-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1-(4-CHLOROBENZYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 4-chlorobenzyl group undergoes substitution with nucleophiles like amines, thiols, or alkoxides. This reaction is typically facilitated by bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
Example Reaction:
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| DMF, 90°C, 12 hr | NH₃, K₂CO₃ | 1-(4-Aminobenzyl)-3-methylpyrazole-5-carboxylate | 78% |
Ester Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Acidic hydrolysis (e.g., HCl/H₂SO₄) proceeds at 60–80°C, while basic hydrolysis (e.g., NaOH) occurs at room temperature .
Example Reaction:
| Conditions | Catalyst | Product | Purity |
|---|---|---|---|
| 6M HCl, 70°C, 6 hr | – | 1-(4-Chlorobenzyl)-3-methylpyrazole-5-carboxylic acid | 95% |
Alkylation and Acylation
The pyrazole nitrogen (N-1) and ester oxygen can undergo alkylation or acylation. For example, alkyl bromides react with the pyrazole nitrogen in the presence of NaH or K₂CO₃ .
Example Reaction:
| Substrate | Alkylating Agent | Product | Yield |
|---|---|---|---|
| Pyrazole N-1 | Methyl iodide | 1-(4-Chlorobenzyl)-3,5-dimethylpyrazole-5-carboxylate | 65% |
Oxidation and Reduction
The pyrazole ring and benzyl group participate in redox reactions:
-
Oxidation: MnO₂ or KMnO₄ oxidizes the methyl group to a carboxylate.
-
Reduction: Pd/C or Raney Ni hydrogenates the chlorobenzyl group to cyclohexane derivatives.
Oxidation Example:
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO₄ | 100°C | 1-(4-Chlorobenzyl)-3-carboxypyrazole-5-carboxylate | 52% |
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles under catalytic conditions.
Example Reaction:
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Ethyl propiolate | CuI | Pyrazolo[1,5-a]pyridine derivative | 60% |
Cross-Coupling Reactions
The chlorobenzyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.
Example Reaction:
| Catalyst | Base | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1-(4-Phenylbenzyl)-3-methylpyrazole-5-carboxylate | 85% |
This compound’s versatility in nucleophilic substitution, hydrolysis, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data emphasize its utility in synthesizing bioactive molecules and functional materials .
Scientific Research Applications
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) in the target compound contrasts with the 4-methoxy group (electron-donating) in the analog from .
- Biological Activity : Only the target compound has been explicitly screened for activity (inactive in anticancer assays) . Data gaps exist for other analogs, highlighting a need for systematic comparative studies.
Implications of Substituent Bulkiness
- The 4-chlorobenzyl group introduces moderate steric bulk compared to smaller groups (e.g., 4-fluoro in ). This may affect crystal packing efficiency and solubility.
- Hybrid structures, such as the thiazole-pyrazole derivative , demonstrate the versatility of pyrazole scaffolds but require further exploration for bioactivity correlations.
Biological Activity
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings and provides detailed insights into its biological activity.
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.73 g/mol
- CAS Number : 245035-73-8
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that certain pyrazole derivatives exhibit effective inhibition against various pathogens. For instance, a study evaluated the minimum inhibitory concentration (MIC) of several pyrazole compounds, revealing that some derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anti-Inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. A review highlighted that certain compounds exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating superior efficacy compared to traditional anti-inflammatory drugs like celecoxib and indomethacin. For example, one derivative showed an IC50 for COX-2 inhibition at just 0.01 μM .
Table: Inhibition Potency of Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | >2000 | Not applicable | Not applicable |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines. In vitro studies have shown that some pyrazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating significant growth inhibition.
For instance, one study reported that a related pyrazole compound exhibited an IC50 value of 26 µM against A549 lung cancer cells . Another derivative demonstrated potent activity against Hep-2 cancer cells with an IC50 of 3.25 mg/mL .
Table: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl Pyrazole A | A549 | 26 |
| Ethyl Pyrazole B | Hep-2 | 3.25 |
Case Studies and Research Findings
Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their pharmacological activities:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
- Anticancer Evaluations :
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.02 mol), 1-chloro-4-(chloromethyl)benzene (0.0024 mol), and K₂CO₃ (0.02 mol) in acetonitrile is refluxed for 3 hours. The crude product is purified via column chromatography (silica gel), yielding 82% after solvent evaporation. Crystallization is achieved by slow evaporation of an ethyl acetate solution .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios (e.g., acetonitrile vs. DMF) to improve yield.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl group integration).
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., pyrazole ring vs. phenyl rings at 6.97° and 79.25°), and hydrogen bonding networks (C–H⋯O) .
- IR : Validates carbonyl (C=O) and ester (C–O) functional groups.
Q. How can synthesis yield be improved for scale-up?
- Methodological Answer :
- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for faster reaction kinetics.
- Purification : Use gradient elution in column chromatography to reduce impurity carryover .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Mercury CSD 2.0 aids in visualizing voids and packing motifs .
- Data Collection : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies assess bioactivity despite initial inactivity in anticancer screens?
- Methodological Answer :
- Target Diversification : Test against non-conventional targets (e.g., carbonic anhydrase isoforms, prostaglandin synthases) using enzyme inhibition assays .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to enhance binding affinity .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like CAH9 or PGH2 .
Q. How are structure-activity relationships (SAR) systematically studied for pyrazole derivatives?
- Methodological Answer :
- Analog Library Synthesis : Use parallel synthesis (e.g., Mitsunobu reaction, Suzuki coupling) to generate derivatives with varied aryl/alkyl groups .
- Bioassay Profiling : Screen analogues against a panel of biological targets (e.g., antimicrobial, anti-inflammatory) to identify pharmacophores.
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link substituent electronic effects (Hammett constants) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
